molecular formula C15H14BrNO5S B4972552 ethyl [5-(5-bromo-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

ethyl [5-(5-bromo-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No. B4972552
M. Wt: 400.2 g/mol
InChI Key: OWNFFNYBYGXJNY-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [5-(5-bromo-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, also known as ethyl bromomethylthiazolidine carboxylate, is a chemical compound with potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Mechanism of Action

The mechanism of action of ethyl [5-(5-bromo-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(5-bromo-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves the induction of apoptosis, or programmed cell death, in cancer cells. This compound has been shown to activate caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Ethyl [5-(5-bromo-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been shown to exhibit cytotoxicity against cancer cells, while having minimal effects on normal cells. This compound has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. Additionally, this compound has been shown to induce cell cycle arrest in cancer cells, leading to decreased cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl [5-(5-bromo-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(5-bromo-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in lab experiments include its high potency against cancer cells, its specificity for cancer cells over normal cells, and its potential as a lead compound for the development of new anticancer drugs. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several potential future directions for research involving ethyl [5-(5-bromo-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(5-bromo-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. These include:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the mechanism of action of this compound in more detail.
3. Evaluation of the safety and efficacy of this compound in animal models.
4. Development of new derivatives of this compound with improved potency and specificity.
5. Investigation of the potential of this compound as a lead compound for the development of new anticancer drugs.
In conclusion, ethyl [5-(5-bromo-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(5-bromo-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a promising compound with potential applications in scientific research, particularly in the areas of cancer research and drug discovery. Further studies are needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy in vivo.

Synthesis Methods

The synthesis of ethyl [5-(5-bromo-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(5-bromo-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves the reaction of 5-bromo-2-methoxybenzaldehyde with thiosemicarbazide to form 5-(5-bromo-2-methoxybenzylidene)thiosemicarbazide. This intermediate is then reacted with ethyl [5-(5-bromo-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate bromoacetate to form ethyl [5-(5-bromo-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(5-bromo-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. The synthesis of this compound has been optimized for high yield and purity.

Scientific Research Applications

Ethyl [5-(5-bromo-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has potential applications in scientific research, particularly in the areas of cancer research and drug discovery. This compound has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been studied for its potential as a lead compound for the development of new anticancer drugs.

properties

IUPAC Name

ethyl 2-[(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5S/c1-3-22-13(18)8-17-14(19)12(23-15(17)20)7-9-6-10(16)4-5-11(9)21-2/h4-7H,3,8H2,1-2H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNFFNYBYGXJNY-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl [(5E)-5-(5-bromo-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

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